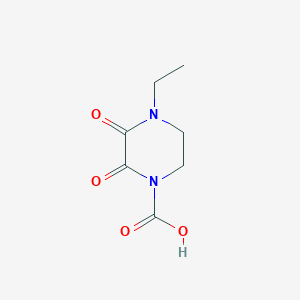

4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid

Overview

Description

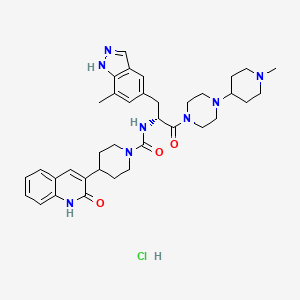

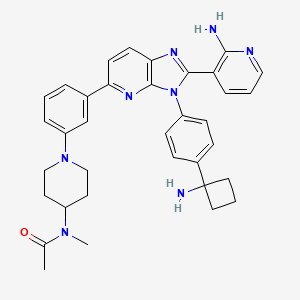

4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid, also known as 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl Chloride, is a white to yellow solid . It is an important pharmaceutical intermediate, mainly used in the synthesis of piperazine penicillin and cefoperazone .

Synthesis Analysis

The compound is synthesized using triphosgene . Triphosgene reacts with D(-)-2-[(4-ethyl-2,3-dioxo-1-piperazineyl)-carbonylamino]-2-(4-hydroxyphenyl)acetic acid (HO-EPCP) in methylene dichloride at 0-5 °C in the presence of triethylamine (TEA) . This method is advantageous as it is carried out under mild conditions and is clean .Molecular Structure Analysis

The molecular formula of 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid is C7H9ClN2O3 . The molar mass is 204.61 .Chemical Reactions Analysis

4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid is used as a reagent in the synthesis of amino (thienyl)benzamide derivatives which are used as histone deacetylase inhibitors and have antitumor activity . It is also a reagent in the synthesis of Cefbuperazone, a second-generation cephalosporin antibiotic .Physical And Chemical Properties Analysis

The compound has a density of 1.408±0.06 g/cm3 (Predicted), a melting point of 100 °C, a boiling point of 292.9±23.0 °C (Predicted), and a refractive index of 1.525 . It decomposes in water .Scientific Research Applications

Preparation and Synthesis

4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid plays a crucial role in the preparation of various chemical compounds. A study demonstrated its transformation into 4-ethyl-2, 3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetyl chloride, highlighting a method that yields a light yellow powder product with high purity and yield, as confirmed by HPLC and IR analysis (Li Yan-wei, 2006). Furthermore, its use in synthesizing crystalline compounds using triphosgene has been described, emphasizing a clean process with mild conditions (Wenlong Wei et al., 2008).

Chemical Intermediates

4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid is also used in the formation of various chemical intermediates. A study illustrated its conversion to 4-ethyl-1-chloroformyl-2,3-dioxopiperazine and further to 4-ethyl-2,3-dioxo-piperazine carbonyl chloride, achieving significant yields and purity (Chang Hong-hong, 2006).

Molecular Diversity and Synthesis of Derivatives

Research indicates its role in creating molecular diversity, particularly in the synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid-derived alpha-amino nitriles (J. A. González-Vera et al., 2005). Moreover, the generation of derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, involving the dioxopiperazine of this acid, was achieved through a series of characterized reactions (P. Jansa et al., 2006).

Catalysis and Reaction Optimization

4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid has been utilized in catalysis and reaction optimization studies. For instance, it was involved in a RhCl3-catallyzed amide bond formation process, which demonstrated the synthesis of optically active 2,5-dioxopiperazines from amino acid esters (Yoshinori Yamamoto et al., 1980).

Antimicrobial Activity

Additionally, research on the antimicrobial activity of new pyridine derivatives has incorporated 4-ethyl-2,3-dioxopiperazine-1-carboxylic acid. These studies involved synthesizing compounds and testing them for in vitro antimicrobial activity, showing variable and modest effectiveness against certain bacteria and fungi (N. Patel et al., 2011).

Application in Pharmaceutical Synthesis

In the pharmaceutical field, 4-ethyl-2,3-dioxopiperazine-1-carboxylic acid has been used in the synthesis of Cefbuperazone. This process involved several steps, including chlorination and condensation, to produce the final compound with a total yield of about 5% (W. Wenfeng, 2010).

Crystal Structure Analysis

The compound's role in crystal structure analysis is also noteworthy. A study investigated its structure, revealing two molecules in the asymmetric unit and detailing the conformation of the 2,3-dioxopiperazine ring. The study also described hydrogen bond interactions within the crystal structure (Qian Wang et al., 2010).

Mechanism of Action

While the specific mechanism of action for 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid is not mentioned, it is used in the synthesis of Cefoperazone . Cefoperazone, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis .

Safety and Hazards

4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid is classified as corrosive . It can cause burns . In case of accident or if you feel unwell, seek medical advice immediately . It is recommended to wear suitable protective clothing, gloves, and eye/face protection . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

The compound is an important synthetic intermediate for the Cephalosporin type compound, which is excellent in antibacterial activity against not only gram-positive but also gram-negative bacteria, and low in toxicity, and has a broad antibacterial spectrum . Therefore, it is expected to continue to play a significant role in the synthesis of antibiotics in the future .

properties

IUPAC Name |

4-ethyl-2,3-dioxopiperazine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-2-8-3-4-9(7(12)13)6(11)5(8)10/h2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMQZDXXLWKXEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxynaphtho[2,3-b]furan-8(5H)-one](/img/structure/B3322078.png)

![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B3322118.png)

![(1R,5R)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3322125.png)

![7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B3322133.png)